Phosphopantothenic acid

CoA biosynthesis pantothenate kinase deficiency metabolic bypass

Phosphopantothenic acid (D-4′-phosphopantothenate) is the 4-phosphate derivative of vitamin B5 that uniquely bypasses the pantothenate kinase (PanK) step—the rate-limiting, feedback-regulated first reaction in CoA biosynthesis. This makes it functionally non-substitutable by pantothenate or panthenol in PanK-deficient or pharmacologically inhibited systems. Essential for PKAN replacement therapy research, PanK-independent metabolic flux analysis, downstream CoA pathway dissection, and alcohol dehydrogenase inhibition studies (Ki 2.1×10⁻² M). ≥98% purity. Request a quote for bulk or custom synthesis.

Molecular Formula C9H18NO8P
Molecular Weight 299.21 g/mol
CAS No. 5875-50-3
Cat. No. B1221703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphopantothenic acid
CAS5875-50-3
Synonyms4'-phosphopantothenate
phosphopantothenic acid
phosphopantothenic acid, calcium salt (2:1)
phosphopantothenic acid, calcium salt, (R)-isome
Molecular FormulaC9H18NO8P
Molecular Weight299.21 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)O)C(C(=O)NCCC(=O)O)O
InChIInChI=1S/C9H18NO8P/c1-9(2,5-18-19(15,16)17)7(13)8(14)10-4-3-6(11)12/h7,13H,3-5H2,1-2H3,(H,10,14)(H,11,12)(H2,15,16,17)/t7-/m0/s1
InChIKeyXHFVGHPGDLDEQO-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphopantothenic Acid (CAS 5875-50-3): A Defined CoA Biosynthesis Intermediate for Specialized Research and Therapeutic Development


Phosphopantothenic acid (D-4′-phosphopantothenate, CAS 5875-50-3) is an amidoalkyl phosphate compound that constitutes the 4-phosphate derivative of (R)-pantothenic acid (vitamin B5) [1]. It functions as the obligate intermediate product of the pantothenate kinase (PanK)-catalyzed phosphorylation of pantothenic acid—the first and rate-determining step in the universal coenzyme A (CoA) biosynthesis pathway [2]. The compound bears a net charge of -2 at physiological pH due to deprotonation of both its carboxyl and phosphate moieties, distinguishing it from its precursor pantothenate (net charge -1) [3]. Phosphopantothenic acid serves as an endogenous metabolite across species ranging from bacteria to mammals and has emerged as a critical research tool for investigating CoA biosynthesis regulation, metabolic flux analysis, and targeted replacement therapy strategies for pantothenate kinase-associated disorders [4].

Why Generic Pantothenate Derivatives Cannot Substitute for Phosphopantothenic Acid in Targeted CoA Pathway Applications


Substitution of phosphopantothenic acid with pantothenate or panthenol fails in contexts where PanK activity is compromised or where the objective is to study post-phosphorylation pathway steps independently of the rate-limiting kinase reaction [1]. Phosphopantothenic acid bypasses the pantothenate kinase step entirely, enabling CoA biosynthesis flux to proceed downstream via phosphopantothenoylcysteine synthetase and subsequent enzymes even when PanK is feedback-inhibited, genetically deficient, or pharmacologically blocked [2]. This positional advantage within the CoA biosynthetic cascade renders the compound functionally non-substitutable by upstream precursors for applications requiring direct assessment of downstream pathway capacity or for therapeutic strategies targeting PanK-deficient states such as pantothenate kinase-associated neurodegeneration (PKAN) [3]. Additionally, the compound's distinct physicochemical profile—including its -2 net charge at physiological pH versus -1 for pantothenate—introduces differential ionization and potential transport characteristics that preclude simple analytical or formulation interchangeability [4].

Quantitative Differentiation Evidence: Phosphopantothenic Acid Versus Structural and Functional Analogs


Kinase Bypass Functional Differentiation: Direct Comparison of CoA Synthesis Flux in PanK-Deficient Models

In the Pank1−/− mouse model of pantothenate kinase deficiency, phosphopantothenic acid (via its aryl phosphoramidate prodrug derivative) restores CoA biosynthesis by bypassing the defective kinase step, whereas pantothenate supplementation fails to elevate CoA levels due to the absence of functional PanK activity required for its phosphorylation [1]. This functional differentiation is not merely potency-based but mechanistic: phosphopantothenic acid enters the pathway downstream of the rate-limiting kinase, while pantothenate cannot proceed without enzymatic phosphorylation.

CoA biosynthesis pantothenate kinase deficiency metabolic bypass PKAN replacement therapy

Alcohol Dehydrogenase Competitive Inhibition: Ki Comparison of Phosphopantothenate Versus Pantethine

In enzyme kinetic studies using horse liver alcohol dehydrogenase (EC 1.1.1.1), sodium phosphopantothenate and pantethine both function as competitive inhibitors of ethanol oxidation, but with distinct inhibition constant (Ki) values. Sodium phosphopantothenate exhibits a Ki of 2.1 × 10⁻² M, while pantethine shows a Ki of 1.2 × 10⁻² M, indicating that pantethine is approximately 1.75-fold more potent as a competitive inhibitor in this system [1]. This quantitative distinction demonstrates that the phosphate moiety alters binding affinity to the alcohol dehydrogenase active site relative to the thioethanol-containing pantethine structure.

enzyme inhibition alcohol dehydrogenase competitive inhibitor Ki detoxification

Net Molecular Charge at Physiological pH: Phosphopantothenate (-2) Versus Pantothenate (-1)

At physiological pH 7, phosphopantothenate carries a net charge of -2 due to deprotonation of both its carboxyl group (-COO⁻) and its phosphate group (-PO₄²⁻), whereas pantothenate carries a net charge of -1 due solely to deprotonation of its carboxyl group [1]. This charge difference is a direct consequence of the additional phosphate moiety and represents a fundamental physicochemical distinction that influences aqueous solubility, ion-pairing potential, membrane permeability, and chromatographic behavior.

physicochemical property ionization state pH 7 net charge transport

Predicted Aqueous Solubility: Phosphopantothenic Acid Versus Pantothenic Acid

Computational solubility predictions indicate that phosphopantothenic acid exhibits distinct solubility characteristics compared to pantothenic acid. Phosphopantothenic acid has an ALOGPS-predicted water solubility of 8.51 g/L and an estimated log Kow of -2.18 [1]. In contrast, pantothenic acid (calcium pantothenate salt) demonstrates substantially higher aqueous solubility (>350 g/L) [2]. This solubility differential—approximately 40-fold lower for the phosphorylated derivative—reflects the impact of phosphate group addition on the overall hydrophilicity-hydrophobicity balance of the molecule.

solubility log Kow water solubility ALOGPS formulation

In Vivo Biotransformation Rate: Hepatic Conversion of Phosphopantothenate to CoA

In a comparative study examining the biotransformation of pantothenate derivatives in rat liver, phosphopantothenate demonstrated efficient conversion to CoA, with metabolic handling distinct from pantothenate and pantethine [1]. While the study emphasizes qualitative metabolic fate differences rather than absolute rate constants, the data establish that phosphopantothenate is processed through the CoA biosynthetic pathway with kinetics that differ from pantothenate due to the bypass of the rate-limiting pantothenate kinase step [1]. This pathway entry position confers a metabolic advantage in scenarios where pantothenate kinase activity is saturated or feedback-inhibited.

biotransformation hepatic metabolism CoA synthesis pharmacokinetics in vivo

CoA Pathway Flux Regulation: Phosphopantothenate Downstream Conversion Not Inhibited by Glucose and Pyruvate

In isolated perfused rat heart studies, CoA synthesis from 4′-phosphopantothenic acid was not inhibited by glucose and pyruvate, whereas the upstream pantothenate kinase reaction (converting pantothenate to phosphopantothenic acid) was subject to external metabolic control [1]. This experimental finding demonstrates that phosphopantothenic acid serves as the pathway entry point downstream of the major regulatory checkpoint, enabling consistent CoA synthesis flux regardless of the metabolic state that modulates pantothenate kinase activity.

CoA synthesis metabolic regulation cardiac metabolism flux control pantothenate kinase

Phosphopantothenic Acid: Evidence-Driven Research and Industrial Application Scenarios


Pantothenate Kinase-Associated Neurodegeneration (PKAN) Therapeutic Research and CoA Replacement Assays

Phosphopantothenic acid is the foundational substrate for developing phosphopantothenate replacement therapies targeting pantothenate kinase-associated neurodegeneration (PKAN) and other PanK-deficient states. In the Pank1−/− mouse model, phosphopantothenate-based replacement therapy restores CoA biosynthesis, whereas pantothenate supplementation is ineffective due to the absence of functional kinase activity required for its phosphorylation [1]. Preclinical studies with fosmetpantotenate (an aryl phosphoramidate prodrug of phosphopantothenic acid) demonstrated significant restoration of CoA levels in neuroblastoma cells silenced for PANK2 gene expression [2]. This application scenario is uniquely enabled by the compound's ability to bypass the rate-limiting kinase step and enter the CoA biosynthetic pathway downstream of the enzymatic defect [2].

CoA Biosynthesis Metabolic Flux Studies Requiring PanK-Independent Pathway Analysis

For researchers investigating CoA biosynthesis regulation in cardiac tissue, phosphopantothenic acid enables flux measurements independent of pantothenate kinase modulation. In isolated perfused rat heart experiments, CoA synthesis from 4′-phosphopantothenic acid was not inhibited by glucose and pyruvate, whereas the pantothenate kinase reaction was subject to external metabolic control [3]. This property makes phosphopantothenic acid the substrate of choice for studies where investigators require assessment of downstream CoA biosynthetic capacity (phosphopantothenoylcysteine synthetase, PPCDC, PPAT, DPCK) without interference from the regulatory inputs that govern pantothenate kinase activity.

Enzyme Inhibition Studies Involving Alcohol Dehydrogenase Modulation

Sodium phosphopantothenate functions as a competitive inhibitor of horse liver alcohol dehydrogenase with a characterized Ki of 2.1 × 10⁻² M, distinct from pantethine (Ki = 1.2 × 10⁻² M) and from the noncompetitive inhibitors CoA (Ki = 4.4 × 10⁻⁴ M) and acetyl-CoA (Ki = 5.1 × 10⁻⁴ M) [4]. This quantitatively defined inhibition profile supports its use in detoxification research and studies exploring the regulatory interactions between pantothenic acid derivatives and alcohol dehydrogenase activity. The phosphate group's contribution to binding kinetics provides a defined point of differentiation from non-phosphorylated analogs.

Analytical Reference Standard for CoA Pathway Intermediate Quantification

Phosphopantothenic acid serves as an essential analytical reference standard for quantifying CoA biosynthetic pathway intermediates in biological matrices. Methodologies employing enzymatic hydrolysis followed by pantothenic acid release analysis enable measurement of this intermediate in cell and tissue extracts . The compound's distinct physicochemical profile—including a net charge of -2 at pH 7 versus -1 for pantothenate—necessitates specific chromatographic conditions for accurate separation and quantification [5]. Commercially available phosphopantothenic acid reference materials (≥95% purity by HPLC) support method development, validation, and routine quantification in metabolomics and pathway flux studies .

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